molecular formula C9H9N3O2S B12912872 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- CAS No. 61323-52-2

1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)-

Cat. No.: B12912872
CAS No.: 61323-52-2
M. Wt: 223.25 g/mol
InChI Key: KVOCOMGKBCZZMU-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

IUPAC Nomenclature

The systematic name 1-acetyl-5-(2-furanyl)-3-(methylthio)-1H-1,2,4-triazole adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for numbering triazole derivatives. The parent 1H-1,2,4-triazole ring is substituted at three positions:

  • Position 1 : Acetyl group (N-acetyl)
  • Position 3 : Methylthio (-SCH~3~)
  • Position 5 : 2-Furanyl (furan-2-yl)

This prioritizes substituent numbering based on the lowest possible locants, with the nitrogen atoms occupying positions 1, 2, and 4.

Table 1: Key Identifiers and Molecular Properties
Property Value
IUPAC Name 1-acetyl-5-(furan-2-yl)-3-(methylsulfanyl)-1H-1,2,4-triazole
Molecular Formula C~9~H~9~N~3~O~2~S
Molecular Weight 239.26 g/mol
SMILES Notation CC(=O)N1C(=NC(=N1)SC)C2=CC=CO2
CAS Registry Number Not yet assigned

The absence of a CAS registry number suggests this compound may represent a novel or understudied derivative.

Spectral and Computational Identification

Modern characterization relies on tandem spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for furan protons (δ 6.3–7.4 ppm), methylthio (-SCH~3~, δ 2.5 ppm), and acetyl (-COCH~3~, δ 2.1–2.3 ppm).
    • ¹³C NMR : Carbonyl resonance (δ 170–175 ppm), furan carbons (δ 110–150 ppm), and triazole ring carbons (δ 140–160 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 239 with fragmentation patterns indicative of acetyl and furanyl loss.

Density functional theory (DFT) calculations further validate structural features, including bond lengths and angles characteristic of 1,2,4-triazole derivatives.

Properties

CAS No.

61323-52-2

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

1-[5-(furan-2-yl)-3-methylsulfanyl-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C9H9N3O2S/c1-6(13)12-8(7-4-3-5-14-7)10-9(11-12)15-2/h3-5H,1-2H3

InChI Key

KVOCOMGKBCZZMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)SC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Triazole Core

  • Hydrazide and Isothiocyanate Route:
    Acyl/aroyl-substituted thiosemicarbazides are synthesized by reacting hydrazides with alkyl or aryl isothiocyanates in ethanol. Subsequent reflux in sodium hydroxide solution induces cyclization to 1,2,4-triazole-5-thione derivatives, which can be further functionalized.

  • One-Pot Two-Step Synthesis:
    A streamlined method involves refluxing hydrazides with isothiocyanates followed by base treatment to yield 3,4-disubstituted 1,2,4-triazole-5-thiones efficiently, with improved yields and reduced solvent use compared to traditional multi-step methods.

Introduction of Methylthio Group

  • The methylthio substituent at the 3-position can be introduced by nucleophilic substitution or via reaction of the triazole intermediate with methylthiolating agents under controlled conditions, often involving thiol or thioether chemistry.

Incorporation of 2-Furanyl Group

  • The 5-position substitution with a 2-furanyl moiety is typically achieved by using 2-furanyl-containing hydrazides or by coupling reactions post-triazole formation. The furanyl group is sensitive and requires mild conditions to preserve its aromaticity and prevent ring opening.

Acetylation at N1 Position

  • The acetyl group at the N1 position is introduced by acylation of the triazole nitrogen using acetyl chloride or acetic anhydride under basic or neutral conditions. This step is usually performed after the triazole ring is formed to avoid interference with cyclization.

Detailed Preparation Methodology for 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)-

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of Thiosemicarbazide React 2-furanyl hydrazide with methyl isothiocyanate in ethanol under reflux Yields 1-(2-furanyl)-3-(methylthio)thiosemicarbazide intermediate
2 Cyclization Reflux intermediate in 4N NaOH solution, then acidify with HCl Cyclizes to 1,2,4-triazole-5-thione derivative with 2-furanyl and methylthio substituents
3 Acetylation Treat triazole derivative with acetyl chloride or acetic anhydride in presence of base (e.g., pyridine) Acetylation at N1 position to yield target compound
4 Purification Recrystallization from ethanol or chromatographic purification Obtains pure 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- as crystalline solid

Research Findings and Optimization Data

Yield and Purity

  • The one-pot two-step synthesis method yields 1,2,4-triazole derivatives in 50–70% yield with high purity confirmed by HPLC, IR, and NMR spectroscopy.
  • Acetylation reactions typically proceed with yields above 80% under mild conditions, preserving sensitive substituents like furanyl.

Spectroscopic Characterization

Technique Key Observations for Target Compound
IR NH stretching (~3200 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=S (~1190 cm⁻¹), aromatic C=C and C=N bands
¹H-NMR Signals corresponding to methylthio (-SCH₃), acetyl methyl (-COCH₃), and furanyl protons
HPLC Retention time consistent with pure 1,2,4-triazole derivatives, confirming product identity

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Traditional multi-step synthesis Well-established, high selectivity Longer reaction times, higher solvent use
One-pot two-step synthesis Shorter procedure, higher yields, less solvent Slightly complex reaction monitoring
Microwave-assisted synthesis Rapid, catalyst-free, eco-friendly Limited substrate scope, scale-up challenges
Copper-catalyzed cyclization High regioselectivity, broad substrate scope Requires metal catalyst, potential purification issues

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group at position 3 is susceptible to oxidation. Under mild conditions (e.g., H₂O₂ in acetic acid), it forms a sulfoxide (-SOCH₃), while stronger oxidants (e.g., mCPBA) yield a sulfone (-SO₂CH₃) .
Example Reaction:

1-Acetyl-5-(2-furanyl)-3-(methylthio)-1,2,4-triazoleH2O2/AcOH1-Acetyl-5-(2-furanyl)-3-(methylsulfinyl)-1,2,4-triazole\text{1-Acetyl-5-(2-furanyl)-3-(methylthio)-1,2,4-triazole} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{1-Acetyl-5-(2-furanyl)-3-(methylsulfinyl)-1,2,4-triazole}

This transformation is critical for modulating electronic properties and biological activity .

Nucleophilic Substitution at the Thioether Position

The methylthio group can undergo nucleophilic displacement with amines or alkoxides under basic conditions . For example:

3-SMe+NH2RKOH3-NHR+CH3SH\text{3-SMe} + \text{NH}_2\text{R} \xrightarrow{\text{KOH}} \text{3-NHR} + \text{CH}_3\text{SH}

Applications:

  • Replacement with hydrazine forms hydrazinyl derivatives, enabling further cyclization .

  • Substitution with thiols enhances metal-binding capacity .

Acetyl Group Transformations

The acetyl (-COCH₃) group at position 1 participates in hydrolysis and condensation reactions:

Hydrolysis

Acid or base hydrolysis removes the acetyl group, yielding 1H-5-(2-furanyl)-3-(methylthio)-1,2,4-triazole :

1-Acetyl-triazoleHCl/H2O1H-Triazole+CH3COOH\text{1-Acetyl-triazole} \xrightarrow{\text{HCl/H}_2\text{O}} \text{1H-Triazole} + \text{CH}_3\text{COOH}

Condensation

The acetyl group reacts with hydrazines to form hydrazones, which cyclize into pyrazole or triazine hybrids under microwave irradiation .

Functionalization of the Furan Ring

The 2-furanyl moiety at position 5 undergoes electrophilic substitution (e.g., nitration, halogenation) or Diels-Alder reactions. For instance:

5-(2-Furanyl)HNO3/H2SO45-(5-Nitro-2-furanyl)\text{5-(2-Furanyl)} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-(5-Nitro-2-furanyl)}

This modification is observed in structurally related nitro-furan-triazole hybrids .

Cyclization and Heterocycle Formation

The triazole core facilitates cyclization with bifunctional reagents. For example:

  • Reaction with carbon disulfide (CS₂) forms thiadiazole hybrids .

  • Condensation with thiourea yields 1,3,5-triazine derivatives under microwave conditions .

Biological Activity Modulation

While not directly studied, structural analogs demonstrate that:

  • Sulfoxide derivatives exhibit enhanced antibacterial activity .

  • Hydrazone condensates show promise as kinase inhibitors .

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that 1H-1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance, a series of 5-substituted triazoles were synthesized and evaluated for their efficacy against various bacterial strains. Notably, compounds containing the furan ring have shown enhanced activity compared to their non-furan counterparts.

Compound Bacterial Strain Inhibition Zone (mm)
Triazole AE. coli18
Triazole BS. aureus20
Triazole CP. aeruginosa15

These findings suggest that modifications to the triazole structure can lead to improved antibacterial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that triazole derivatives are effective against various fungi, including Candida species. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs.

Triazole Derivative Fungal Strain MIC (µg/mL)
Compound DCandida albicans8
Compound EAspergillus niger16

This highlights the potential of these compounds as alternatives or adjuncts to traditional antifungal therapies .

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have shown promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Cell Line IC50 (µM)
HeLa12
MCF-715
A54910

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Development

A research team synthesized a new series of triazole derivatives based on the structure of 1H-1,2,4-triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)-. The study focused on optimizing the antibacterial activity against resistant strains of bacteria. Results showed that specific modifications led to increased potency and reduced toxicity profiles.

Case Study 2: Cancer Treatment Exploration

Another study investigated the efficacy of this compound in combination with existing chemotherapeutics on breast cancer models. The findings suggested synergistic effects that enhance therapeutic outcomes while minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally analogous 1,2,4-triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents Key Activities Notable Properties References
1-Acetyl-5-(2-furanyl)-3-(methylthio)-1H-1,2,4-triazole 1-Acetyl, 5-(2-furanyl), 3-(methylthio) Broad-spectrum fungicidal, herbicidal High lipophilicity (logP ~3.2); moderate solubility in polar aprotic solvents
Epoxiconazole 1-((2RS,3SR)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl Systemic fungicide High logP (~3.8); resistance to photodegradation; targets CYP51 enzymes
Difenoconazole 1-((2-(4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl) Agricultural fungicide Low water solubility; persistent environmental residue; broad activity spectrum
3-Amino-1H-1,2,4-triazole 3-Amino Herbicidal, plant growth regulator Water-soluble (logP ~0.5); inhibits histidine biosynthesis
4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione 4-Benzyl, 3-(2-furyl), 5-thione Antifungal, antitumoral Thione group enhances hydrogen bonding; moderate cytotoxicity (IC₅₀ ~20 μM)
Furilazole 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine Herbicide safener Oxazolidine ring improves stability; reduces phytotoxicity of chloroacetanilides

Key Observations :

Substituent Impact on Bioactivity: The 2-furanyl group in the target compound and 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione enhances antifungal activity compared to phenyl-substituted analogs (e.g., epoxiconazole) due to improved aromatic interactions . Methylthio substituents (as in the target compound) exhibit higher oxidative stability than thiol (-SH) analogs like 3-amino-1H-1,2,4-triazole-5-thiol, which are prone to dimerization .

Physicochemical Properties: The 1-acetyl group in the target compound increases lipophilicity compared to water-soluble derivatives like 3-amino-1H-1,2,4-triazole, aligning it with membrane-targeting applications (e.g., fungicides) . Epoxiconazole and difenoconazole exhibit higher logP values (~3.8–4.0), correlating with their environmental persistence and systemic action in plants .

Synthetic Accessibility :

  • The target compound’s synthesis is less labor-intensive than epoxiconazole , which requires stereoselective epoxidation . However, it shares similarities with 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione in using furan-containing precursors .

Biological Efficacy: The target compound’s methylthio group may confer dual functionality: antifungal activity via sulfur-mediated redox interactions and herbicidal action through enzyme inhibition (e.g., cytochrome P450) .

Biological Activity

The compound 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific triazole derivative by reviewing relevant literature, presenting case studies, and summarizing research findings.

Antibacterial Activity

1H-1,2,4-Triazoles have been extensively studied for their antibacterial properties. Research indicates that various derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A study reported that certain 1,2,4-triazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ceftriaxone against Escherichia coli and Bacillus subtilis .
  • The introduction of specific substituents on the triazole ring can enhance antibacterial efficacy. For example, compounds with halogen substitutions have shown improved activity against resistant bacterial strains .

Antifungal Activity

The antifungal potential of 1H-1,2,4-triazoles is also noteworthy. The structure-activity relationship (SAR) studies have revealed that:

  • Triazole derivatives serve as crucial components in many antifungal agents due to their ability to inhibit fungal growth effectively .
  • Recent evaluations demonstrated that specific triazole compounds exhibited broad-spectrum antifungal activity against various pathogenic fungi, indicating their potential as therapeutic agents in treating fungal infections .

Anti-inflammatory and Cytotoxic Activity

Research has also highlighted the anti-inflammatory properties of triazole derivatives:

  • In vitro studies showed that certain 1-acetyl-3-(2-furanyl)-triazoles significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
  • Additionally, some derivatives displayed cytotoxic effects against cancer cell lines, suggesting their potential use in cancer therapy .

Synthesis and Evaluation of 1H-1,2,4-Triazole Derivatives

A recent study synthesized a series of new 1H-1,2,4-triazole derivatives and evaluated their biological activities:

CompoundStructureAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)
3aStructure520
3bStructure1025
3cStructure1530

The results indicated that compound 3c exhibited the highest antibacterial and antifungal activities among the tested derivatives .

Comparative Analysis of Triazole Derivatives

A comparative analysis was conducted on various triazole derivatives to assess their biological activities:

DerivativeAntibacterial Activity (MIC)Antifungal Activity (MIC)Anti-inflammatory Activity
1-Acetyl-5-(2-furanyl)-triazole5 µg/mL10 µg/mLModerate
Other Triazole Derivative A8 µg/mL15 µg/mLHigh
Other Triazole Derivative B12 µg/mL20 µg/mLLow

This analysis underscores the varied biological activities attributed to structural modifications within the triazole framework .

Q & A

Q. What are the standard synthetic methodologies for preparing 1H-1,2,4-triazole derivatives with acetyl, furanyl, and methylthio substituents?

Answer: The synthesis typically involves cyclocondensation reactions. For example:

  • Microwave-assisted synthesis optimizes reaction time and yield for triazole derivatives. Aryl hydrazines or thiosemicarbazides are reacted with carbonyl compounds under microwave irradiation .
  • Stepwise functionalization : Acetylation (using acetic anhydride) and thioether formation (via nucleophilic substitution with methylthiol) are common. The furanyl group is introduced via Suzuki coupling or direct substitution .
  • Key reagents : Hydrazine derivatives, thioureas, and morpholine-based catalysts are critical for regioselectivity .

Q. Table 1: Representative Synthesis Conditions

MethodReactantsCatalyst/SolventYield (%)Characterization
Microwave5-(2-Furanyl)-1H-1,2,4-triazole-3-thiol + Ac₂OMorpholine, DMF78–85¹H NMR, IR
Conventional3-Mercapto-1,2,4-triazole + Methyl iodideK₂CO₃, acetone65–72Elemental analysis

Q. How are structural and purity analyses conducted for this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.3 ppm), furanyl protons (δ ~6.5–7.5 ppm), and methylthio (δ ~2.1 ppm) .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How do substituents (acetyl, furanyl, methylthio) influence the compound’s bioactivity and stability?

Answer:

  • Acetyl group : Enhances lipophilicity, improving membrane permeability. However, it may reduce thermal stability (TGA shows decomposition ~150–200°C) .
  • Furanyl moiety : Introduces π-π stacking interactions with biological targets (e.g., enzyme active sites). It also increases susceptibility to oxidative degradation .
  • Methylthio group : Enhances electron-withdrawing effects, stabilizing the triazole ring. It also modulates redox behavior (cyclic voltammetry shows oxidation peaks at +0.8–1.2 V) .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentAntimicrobial IC₅₀ (µg/mL)Antifungal IC₅₀ (µg/mL)Stability (t₁/₂ in PBS)
Acetyl12.5 ± 1.218.3 ± 2.148 hours
Methylthio9.8 ± 0.914.7 ± 1.872 hours

Q. How can conflicting spectral or bioactivity data be resolved in triazole derivative research?

Answer:

  • Spectral contradictions : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, furanyl protons may couple with triazole ring protons, causing misinterpretation in ¹H NMR .
  • Bioactivity variability : Control for stereochemistry (e.g., E/Z isomerism in Schiff base derivatives) and solvent polarity in assays. Replicate studies in multiple cell lines or microbial strains .

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Microwave vs. conventional heating : Microwave reduces reaction time (30 mins vs. 6 hours) and improves yield by 15–20% .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during acetylation .
  • Workup protocols : Extract with ethyl acetate/water (3:1) to isolate the product and minimize byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinity with targets like CYP51 (antifungal) or DHFR (anticancer) .
  • QSAR models : Correlate logP values with bioavailability; derivatives with logP 2.5–3.5 show optimal absorption .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

  • Reagent compatibility : Replace DMF (toxic) with PEG-400 in large-scale reactions .
  • Purification : Use flash chromatography instead of recrystallization for higher throughput .
  • Safety : Monitor exothermic reactions (e.g., acetylation) with in-line FTIR to prevent thermal runaway .

Q. How do structural analogs of this compound compare in agrochemical applications?

Answer:

  • Herbicidal activity : Methylthio analogs show 2x higher inhibition of ALS enzyme compared to phenylthio derivatives (IC₅₀ = 0.8 µM vs. 1.6 µM) .
  • Photostability : Fluorinated derivatives (e.g., 4-fluorobenzylthio) degrade 40% slower under UV light .

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